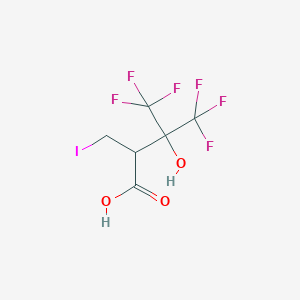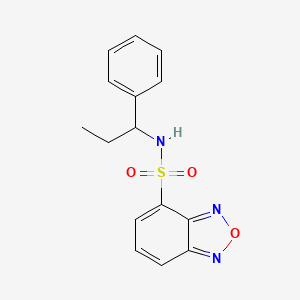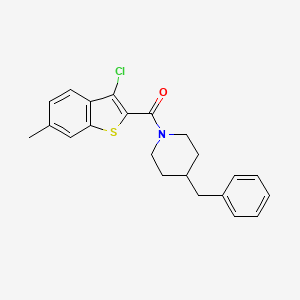
4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and iodomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Fluorination: Introduction of trifluoromethyl groups through fluorination reactions using reagents such as trifluoromethyl iodide.
Hydroxylation: Introduction of the hydroxyl group via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Iodomethylation: Introduction of the iodomethyl group through halogenation reactions, typically using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions where the iodomethyl group can be replaced by other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.
Materials Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Employed in the study of biochemical pathways and mechanisms, particularly those involving fluorinated intermediates.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-2-(chloromethyl)-3-(trifluoromethyl)butanoic acid
- 4,4,4-Trifluoro-3-hydroxy-2-(bromomethyl)-3-(trifluoromethyl)butanoic acid
- 4,4,4-Trifluoro-3-hydroxy-2-(methyl)-3-(trifluoromethyl)butanoic acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid is unique due to the presence of both trifluoromethyl and iodomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations not readily achievable with other similar compounds.
Properties
Molecular Formula |
C6H5F6IO3 |
|---|---|
Molecular Weight |
366.00 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C6H5F6IO3/c7-5(8,9)4(16,6(10,11)12)2(1-13)3(14)15/h2,16H,1H2,(H,14,15) |
InChI Key |
CYGXBVFUNOZNGA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(9H-xanthen-9-yl)methanone](/img/structure/B11116993.png)
![3,4,5-Trimethoxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11116999.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11117006.png)
![4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11117021.png)
![diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron](/img/structure/B11117023.png)
![N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11117035.png)

![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B11117050.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11117052.png)

![3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11117080.png)
![2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11117088.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide](/img/structure/B11117091.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11117094.png)
